

Application Note: Analysis of the 13C NMR Spectrum of 5-Cyano-2-methylbenzylamine

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Compound of Interest

Compound Name: 5-Cyano-2-methylbenzylamine

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Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Cyano-2-methylbenzylamine is a substituted aromatic amine, a class of compounds of significant interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. Specifically, 13C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. This application note presents a detailed analysis of the predicted 13C NMR spectrum of **5-Cyano-2-methylbenzylamine**, a comprehensive experimental protocol for its acquisition, and a discussion of its utility in chemical research and drug development.

Predicted 13C NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for **5-Cyano-2-methylbenzylamine**, the following 13C NMR chemical shifts have been estimated based on the known spectral data of benzylamine, toluene, and benzonitrile, and by applying established substituent chemical shift (SCS) effects. The predicted data provides a valuable reference for researchers working with this or structurally related compounds.



Carbon Atom	Predicted Chemical Shift (δ, ppm)	Multiplicity (Proton Decoupled)	Rationale for Prediction
C1	~145	Singlet (Quaternary)	Aromatic carbon attached to the aminomethyl group, deshielded by nitrogen and influenced by the ortho-methyl and para-cyano groups.
C2	~138	Singlet (Quaternary)	Aromatic carbon bearing the methyl group, deshielded by the substituent.
C3	~133	Doublet	Aromatic CH ortho to the methyl group and meta to the aminomethyl group.
C4	~130	Doublet	Aromatic CH meta to both the methyl and aminomethyl groups.
C5	~112	Singlet (Quaternary)	Aromatic carbon attached to the electron-withdrawing cyano group.
C6	~132	Doublet	Aromatic CH ortho to the cyano group and meta to the aminomethyl group.
CH ₂	~45	Triplet	Methylene carbon adjacent to the electron-withdrawing amino group.



СН₃	~19	Quartet	Methyl carbon attached to the aromatic ring.
CN	~118	Singlet (Quaternary)	Carbon of the cyano group, characteristically found in this region.

Experimental Protocol

The following protocol outlines a standard procedure for acquiring a high-quality 13C NMR spectrum of **5-Cyano-2-methylbenzylamine**.

- 1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of **5-Cyano-2-methylbenzylamine**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for similar compounds.
- Transfer the solution to a standard 5 mm NMR tube.
- If desired, add a small amount of a reference standard, such as tetramethylsilane (TMS),
 although modern spectrometers can reference the residual solvent peak.
- 2. NMR Spectrometer Setup:
- The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
 - Spectrometer Frequency: 100 MHz for ¹³C
 - Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
 - Acquisition Time (AQ): 1-2 seconds.



- Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration if quantitative analysis is required.
- Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.
- Spectral Width (SW): 0 to 220 ppm, which covers the typical range for organic compounds.
- Temperature: 298 K (25 °C).
- 3. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.
- Integrate the signals if quantitative information is desired, though routine 13C NMR is generally considered non-quantitative unless specific experimental conditions are met.

Visualization of Molecular Structure and Predicted 13C NMR Assignments

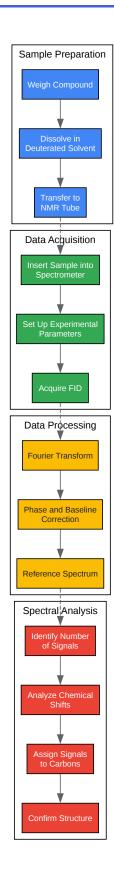
The following diagram illustrates the chemical structure of **5-Cyano-2-methylbenzylamine** and the predicted assignment of the 13C NMR signals.

5-Cyano-2-methylbenzylamine Structure and Predicted 13C NMR Assignments

Logical Workflow for 13C NMR Analysis

The process of analyzing a 13C NMR spectrum involves a logical sequence of steps from sample preparation to final structural confirmation.





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